

# Application Notes and Protocols: Deanxit in the Study of Psychosomatic Disorders

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Deanxit*

Cat. No.: *B1669968*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Deanxit**, a fixed-dose combination of flupentixol and melitracen, has demonstrated clinical utility in the management of psychosomatic disorders. This document provides detailed application notes, summarizing key efficacy data and outlining experimental protocols from relevant studies. Flupentixol, a thioxanthene antipsychotic, acts as a dopamine (D1 and D2) and serotonin (5-HT2A) receptor antagonist.<sup>[1]</sup> Melitracen is a tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.<sup>[2][3]</sup> The synergistic action of these two components makes **Deanxit** a subject of interest in studying the interplay between psychological distress and somatic symptoms.

## Data Presentation

The efficacy of **Deanxit** in psychosomatic and related disorders has been quantified in several clinical studies. The following tables summarize the key findings.

## Table 1: Efficacy of Deanxit in Depression and Anxiety in Patients with Chronic Somatic Diseases

| Timepoint | Outcome Measure     | Deanxit + Sertraline Group (Mean ± SD or % Response) | Placebo + Sertraline Group (Mean ± SD or % Response) | p-value |
|-----------|---------------------|------------------------------------------------------|------------------------------------------------------|---------|
| Baseline  | HAM-D Score         | 31.6 ± 4.9                                           | 33.3 ± 5.1                                           | > 0.05  |
|           | HAM-A Score         | 22.39 ± 4.3                                          | 23.0 ± 4.5                                           | > 0.05  |
| Day 8     | HAM-D Response Rate | 55.26% ± 2.56%                                       | 24.32% ± 2.19%                                       | 0.006   |
|           | HAM-A Response Rate | 57.89% ± 3.56%                                       | 18.92% ± 2.68%                                       | 0.001   |
| Day 15    | HAM-D Response Rate | 78.95% ± 3.89%                                       | 40.54% ± 4.18%                                       | 0.001   |
|           | HAM-A Response Rate | 78.95% ± 4.37%                                       | 43.24% ± 4.68%                                       | 0.002   |

Data from a randomized controlled trial by Wang et al. (2015) comparing sertraline plus **Deanxit** to sertraline plus placebo.[4][5][6]

**Table 2: Efficacy of Deanxit in Functional Dyspepsia**

| Outcome Measure          | Deanxit + Conventional Therapy | Conventional Therapy Alone | p-value |
|--------------------------|--------------------------------|----------------------------|---------|
| Total Effective Rate     | 85.45%                         | 54.55%                     | < 0.05  |
| Patient Satisfaction     | 92.7%                          | 83.6%                      | < 0.05  |
| Post-treatment SAS Score | Significantly Lower            | -                          | < 0.05  |
| Post-treatment SDS Score | Significantly Lower            | -                          | < 0.05  |

Data from a study by Guo et al. (2015).<sup>[7]</sup> SAS: Self-rating Anxiety Scale; SDS: Self-rating Depression Scale.

**Table 3: Efficacy of Deanxit in Irritable Bowel Syndrome (IBS)**

| Outcome Measure          | Deanxit + Conventional Therapy | Conventional Therapy Alone | p-value |
|--------------------------|--------------------------------|----------------------------|---------|
| Total Effective Rate     | Significantly Higher           | -                          | < 0.05  |
| Post-treatment SAS Score | Significantly Reduced          | No Significant Difference  | < 0.05  |
| Post-treatment SDS Score | Significantly Reduced          | No Significant Difference  | < 0.05  |

Data from a retrospective analysis by Weng (2010).<sup>[8]</sup>

**Table 4: Efficacy of Deanxit as Adjuvant Therapy in Ulcerative Colitis**

| Outcome Measure              | Deanxit + Standard Therapy vs. Standard Therapy Alone |
|------------------------------|-------------------------------------------------------|
| Risk Ratio (RR) for Efficacy | 1.29 (95% CI: 1.20 to 1.40)                           |

Data from a meta-analysis of eleven trials involving 654 patients.<sup>[9]</sup>

## Experimental Protocols

The following are representative protocols for clinical studies investigating the application of **Deanxit** in psychosomatic disorders.

## Protocol 1: Randomized Controlled Trial of Deanxit in Patients with Chronic Somatic Diseases and Comorbid

## Depression/Anxiety

Adapted from Wang et al. (2015).[\[4\]](#)[\[5\]](#)[\[6\]](#)

### 1. Patient Population:

- Inclusion criteria: Patients diagnosed with a chronic somatic disease, meeting criteria for depression and/or anxiety.
- Exclusion criteria: Other major psychiatric disorders, substance abuse, contraindications to **Deanxit** or sertraline.

### 2. Study Design:

- A randomized, placebo-controlled, parallel-group study.
- Duration: 4 weeks of treatment followed by a follow-up period.

### 3. Treatment Regimen:

- Experimental Group: Sertraline (75 mg/day) plus **Deanxit** (one tablet containing 0.5 mg flupentixol and 10 mg melitracen, once daily) for the first 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.[\[5\]](#)
- Control Group: Sertraline (75 mg/day) plus a placebo (one tablet, once daily) for the first 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.[\[5\]](#)

### 4. Efficacy Assessment:

- Primary outcome measures: Changes from baseline in the Hamilton Rating Scale for Depression (HAM-D) and Hamilton Rating Scale for Anxiety (HAM-A) total scores.
- Assessments conducted at baseline, day 4, day 8, day 15, and day 29.

### 5. Safety Assessment:

- Monitoring and systematic recording of all adverse events throughout the trial.

## Protocol 2: Evaluation of Deanxit in Functional Dyspepsia

Adapted from Guo et al. (2015).[\[7\]](#)

#### 1. Patient Population:

- Inclusion criteria: Patients diagnosed with functional dyspepsia according to established clinical criteria.
- Exclusion criteria: Organic gastrointestinal diseases, other major medical or psychiatric conditions.

#### 2. Study Design:

- A randomized, controlled clinical trial.

#### 3. Treatment Regimen:

- Experimental Group: Conventional basic therapy for functional dyspepsia plus **Deanxit** (one tablet, twice daily).
- Control Group: Conventional basic therapy for functional dyspepsia alone.
- Treatment duration: 4 weeks.

#### 4. Efficacy Assessment:

- Primary outcome: Total effective rate in alleviating symptoms of functional dyspepsia.
- Secondary outcomes: Patient satisfaction, Self-rating Anxiety Scale (SAS) scores, and Self-rating Depression Scale (SDS) scores, assessed before and after the treatment period.

## Visualizations

### Signaling Pathways of Flupentixol and Melitracen



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Deanxit** components at the synapse.

## Experimental Workflow for a Randomized Controlled Trial

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a clinical trial of **Deanxit**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Case report: Exrapontine myelinolysis combined with flupentixol- and melitracen-induced dysphagia [frontiersin.org]
- 4. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. The Efficacy of Flupentixol-Melitracen in the Adjuvant Therapy of Ulcerative Colitis in the Chinese Population: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Deanxit in the Study of Psychosomatic Disorders]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669968#application-of-deanxit-in-studies-of-psychosomatic-disorders>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)